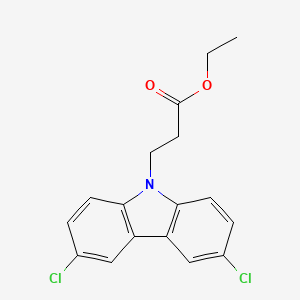
1h-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- is a chemical compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely found in nature and are known for their diverse biological activities. This particular compound is characterized by the presence of a sulfonamide group attached to the indole ring, which can significantly influence its chemical properties and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base, such as pyridine or triethylamine.
Addition of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides in the presence of a strong base, such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the synthesis process.
化学反应分析
Types of Reactions
1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Bases: Pyridine, triethylamine, sodium hydride, potassium tert-butoxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or other reduced derivatives.
科学研究应用
1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The indole ring can also interact with various biological targets, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
1H-Indole-5-sulfonamide: Lacks the tert-butyl group, which may affect its chemical and biological properties.
1H-Indole-5-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different reactivity and applications.
N-Methyl-1H-indole-5-sulfonamide: Contains a methyl group instead of a tert-butyl group, which can influence its properties.
Uniqueness
1H-Indole-5-sulfonamide,n-(1,1-dimethylethyl)-2,3-dihydro- is unique due to the presence of both the sulfonamide and tert-butyl groups, which can significantly influence its chemical reactivity and biological activity
属性
分子式 |
C12H18N2O2S |
|---|---|
分子量 |
254.35 g/mol |
IUPAC 名称 |
N-tert-butyl-2,3-dihydro-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)14-17(15,16)10-4-5-11-9(8-10)6-7-13-11/h4-5,8,13-14H,6-7H2,1-3H3 |
InChI 键 |
UNJSJLIODYVCJE-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)NCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(benzyloxy)-N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B12128401.png)
![1-(4-Chloro-phenyl)-cyclopentanecarboxylic acid [2-(1H-benzoimidazol-2-yl)-5-methyl-2H-pyrazol-3-yl]-amide](/img/structure/B12128405.png)
![(5Z)-5-[4-(dimethylamino)benzylidene]-2-thioxo-3-[3-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B12128411.png)
![2-{[(4-bromophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12128415.png)
![Ethyl 6-benzyl-2-[(prop-2-en-1-ylcarbamothioyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B12128417.png)
![5-[4-(Trifluoromethoxy)benzoyl]-2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene](/img/structure/B12128426.png)

}-N-(3,4-dimethyl phenyl)acetamide](/img/structure/B12128437.png)
![9H-Carbazole-9-ethanol, alpha-[[(2-furanylmethyl)amino]methyl]-3,6-diiodo-](/img/structure/B12128442.png)
![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-butylphenyl)acetamide](/img/structure/B12128450.png)
![2-({4-amino-5-[3-(propan-2-yloxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B12128460.png)
![2-chloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12128464.png)
![2-methoxy-N-[(1Z)-4,4,6,8-tetramethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B12128467.png)
